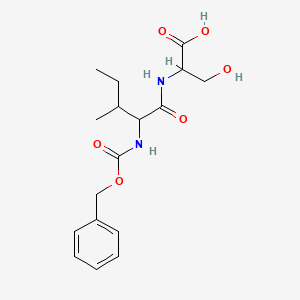
Z-Ile-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Ile-Ser-OH: , also known as N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-serine, is a dipeptide compound with the molecular formula C₁₇H₂₄N₂O₆ and a molecular weight of 352.38 g/mol . It is a fine chemical that belongs to the group of useful scaffolds and versatile building blocks . This compound is used as an intermediate in research and as a reaction component in specialty chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ile-Ser-OH typically involves the coupling of L-isoleucine and L-serine with a benzyloxycarbonyl (Z) protecting group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Ile-Ser-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoleucine residue can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under acidic or basic conditions to yield the free dipeptide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Major Products Formed:
- Oxidation of the hydroxyl group in serine can yield a ketone or aldehyde.
- Reduction of the carbonyl group in isoleucine can yield an alcohol.
- Removal of the Z protecting group yields the free dipeptide .
Applications De Recherche Scientifique
Chemistry: Z-Ile-Ser-OH is used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules .
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions due to its dipeptide structure .
Industry: In the chemical industry, this compound is used as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Z-Ile-Ser-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Z) protecting group can be removed to expose the active dipeptide, which can then interact with its target. The dipeptide structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Z-Ser-OH: A similar compound with a serine residue but lacking the isoleucine residue.
Z-Ile-OH: A similar compound with an isoleucine residue but lacking the serine residue.
Z-Ile-Ala-OH: A similar compound with an alanine residue instead of serine.
Uniqueness: Z-Ile-Ser-OH is unique due to its specific combination of isoleucine and serine residues, which allows it to participate in a wide range of chemical reactions and biological interactions. The presence of the benzyloxycarbonyl (Z) protecting group also provides additional versatility in synthetic applications .
Propriétés
IUPAC Name |
3-hydroxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-3-11(2)14(15(21)18-13(9-20)16(22)23)19-17(24)25-10-12-7-5-4-6-8-12/h4-8,11,13-14,20H,3,9-10H2,1-2H3,(H,18,21)(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZCFUWKUEZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
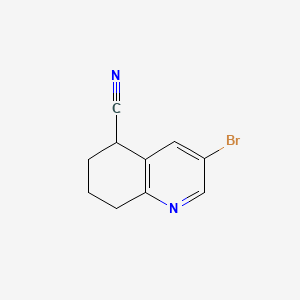
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
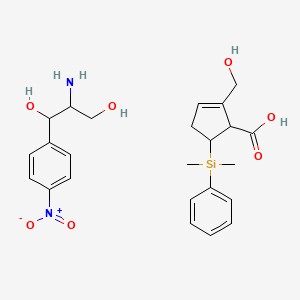
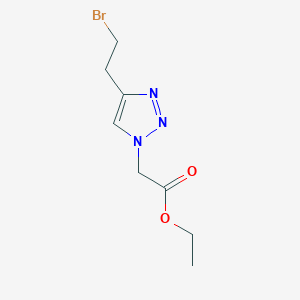

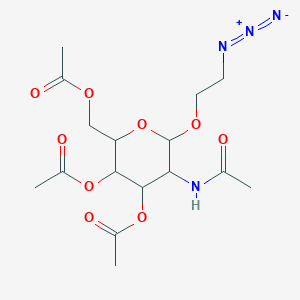
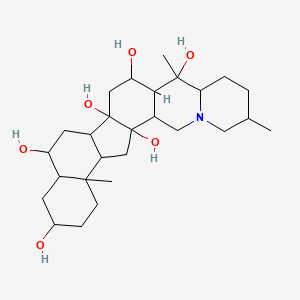
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)
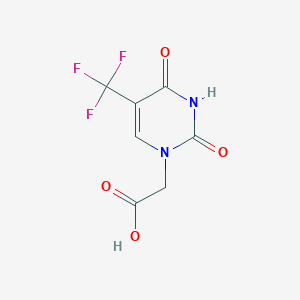
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B15093764.png)
